![molecular formula C15H17NO3S B4421821 N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4421821.png)
N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide, also known as AEBSF, is a serine protease inhibitor that is commonly used in scientific research. This compound is widely used in biochemical and physiological studies due to its ability to inhibit serine proteases, which are enzymes that play a crucial role in a variety of biological processes. In
Scientific Research Applications
Antibacterial Agents : A study synthesized a series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds were found to be effective inhibitors of the Escherichia coli bacterial strain, with potential as therapeutic agents due to their less cytotoxic nature (Abbasi et al., 2019).
Crystal Structure and Assembly : A study on arylsulfonamide para-alkoxychalcones, closely related to N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide, revealed insights into their crystal structure and assembly. The inclusion of a methylene group between the CH3 branch and the alkoxy O atom influenced the conformation and crystal packing of these compounds (de Castro et al., 2013).
Photodynamic Therapy for Cancer : A derivative of benzenesulfonamide was synthesized and found to have high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
- antitumor agents. The structure-activity relationship studies in this context suggest that these compounds can be developed as new anticancer agents (Motavallizadeh et al., 2014).
Enzyme Inhibition : A range of N-substituted sulfonamides, including derivatives of this compound, were synthesized and screened against various enzymes. Some derivatives exhibited good inhibitory potential against lipoxygenase, an enzyme involved in inflammatory processes (Rehman et al., 2011).
Cerebral Vasospasm Prevention : In a study involving oral administration of endothelin receptor antagonists, derivatives of this compound showed effectiveness in preventing delayed cerebral vasospasm caused by subarachnoid hemorrhage. This finding suggests potential therapeutic applications in neurology (Zuccarello et al., 1996).
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12(13-7-6-8-14(11-13)19-2)16-20(17,18)15-9-4-3-5-10-15/h3-12,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUSOTMSGLJMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




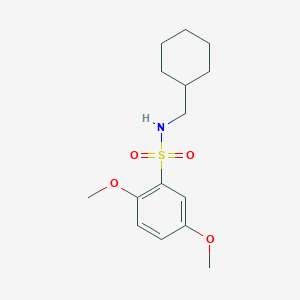
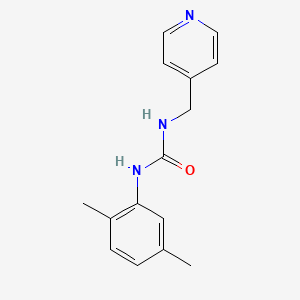
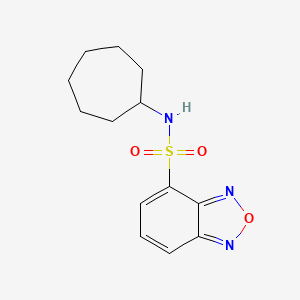
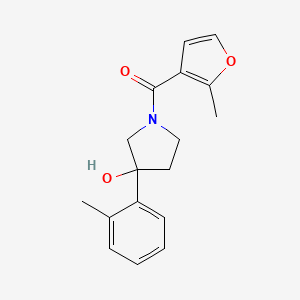
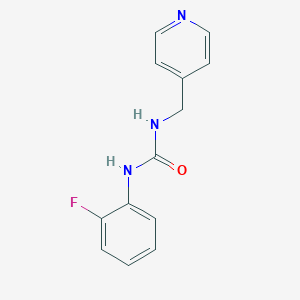
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B4421813.png)
![8-(benzylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4421815.png)
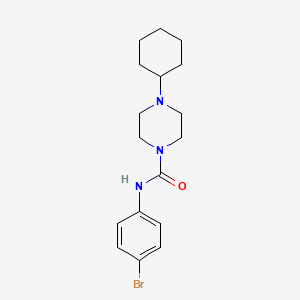
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4421824.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4421827.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4421841.png)
![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine](/img/structure/B4421844.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4421846.png)